Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate
Description
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted at position 2 with a sodium carboxylate group and at position 5 with a 3-(dimethylamino)pyrrolidin-1-yl moiety. The sodium carboxylate enhances water solubility, making it advantageous for pharmaceutical or biochemical applications where aqueous compatibility is critical. The pyrrolidine ring, substituted with a dimethylamino group, introduces steric and electronic effects that may influence binding affinity or catalytic activity in biological systems.
Properties
IUPAC Name |
sodium;5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-12(2)8-5-6-13(7-8)10-4-3-9(16-10)11(14)15;/h3-4,8H,5-7H2,1-2H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBQEJUKODNTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(S2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3-(dimethylamino)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrolidine moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the notable applications of sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate is its potential use as an anticancer agent. Research indicates that derivatives of thiophene compounds can suppress the proliferation of certain leukemia cell lines, specifically those with FLT3-ITD mutations, which are known to be resistant to conventional therapies. This compound has shown excellent suppression activity against drug-resistant point mutants, making it a candidate for treating acute myeloid leukemia (AML) .
Case Study: AML Treatment
In a study evaluating the efficacy of thiophene derivatives, this compound demonstrated significant cytotoxic effects on the Ba/F3 cell line harboring FLT3 mutations. The results indicated a reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for AML .
1.2 JAK Inhibition
Another area of interest is the compound's role as a Janus kinase (JAK) inhibitor. JAK inhibitors are critical in treating various autoimmune diseases and cancers. This compound has been identified as part of a series of compounds that inhibit JAK pathways, which are often dysregulated in cancers .
Future Directions and Research Needs
While current studies highlight promising applications in oncology and immunology, further research is needed to fully understand the pharmacokinetics and long-term effects of this compound. Future studies should focus on:
- In Vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate the pathways affected by this compound.
- Formulation Development: To enhance bioavailability and target delivery.
Mechanism of Action
The mechanism by which Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiophene Carboxylates
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Solubility : The sodium carboxylate group in the target compound confers superior aqueous solubility compared to ester derivatives (e.g., ’s methyl ester) or amides (e.g., ’s tetrazole-linked carboxamide).
- Bioactivity: The dimethylamino-pyrrolidine moiety may enhance interactions with biological targets, similar to AK2305’s use in protein degradation .
- Synthetic Utility : The sodium salt’s polar nature makes it a preferable intermediate for reactions requiring polar aprotic solvents, whereas ’s boronic acid derivatives (e.g., Example 62) are tailored for Suzuki-Miyaura cross-coupling reactions .
Comparison with Non-Thiophene Analogues
Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () share tertiary amine functionalities but differ in core structure (quinoline vs. thiophene). Quinoline derivatives often exhibit stronger π-π stacking interactions, which are critical for DNA intercalation or kinase inhibition. The thiophene core, however, offers greater metabolic stability and reduced toxicity in some contexts .
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (~316 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike AK2305 (~837 g/mol), which may face challenges in bioavailability .
- Ionization : The sodium carboxylate (pKa ~4–5) ensures ionization at physiological pH, improving membrane permeability compared to neutral esters () or zwitterionic structures ().
Biological Activity
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and comparative data with related compounds.
Chemical Structure and Properties
The compound belongs to a class of thiophene derivatives that exhibit diverse biological activities. Its structure consists of a thiophene ring substituted with a pyrrolidine moiety containing a dimethylamino group, which is critical for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various cellular pathways:
- JAK Inhibition : It has been identified as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes for various cytokines and growth factors. This inhibition can lead to reduced proliferation in certain cancer cell lines .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells. This was evidenced by:
- Cell Viability Assays : In vitro tests showed IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating potent antiproliferative effects.
- Mechanisms of Cell Death : The compound induces cell death through both apoptosis and autophagy pathways, primarily mediated by reactive oxygen species (ROS) production .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed through Minimum Inhibitory Concentration (MIC) tests against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Candida albicans | 0.0048 |
| Bacillus mycoides | 0.0098 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Acute Myeloid Leukemia (AML) : A study highlighted the compound's ability to suppress the proliferation of FLT3-ITD-mutated leukemia cell lines, suggesting its potential role in treating specific types of leukemia resistant to conventional therapies .
- Skin Infections : In vivo models demonstrated effective treatment outcomes for skin infections caused by resistant bacterial strains when treated with this compound, showcasing its therapeutic potential in clinical settings .
Q & A
Basic: What synthetic methodologies are recommended for preparing Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate?
The synthesis typically involves two key steps: (1) constructing the thiophene-carboxylate core and (2) introducing the 3-(dimethylamino)pyrrolidin-1-yl substituent.
- Thiophene Core Formation : The Gewald reaction is widely used to synthesize 2-aminothiophene derivatives, which can be functionalized at the 5-position. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate was synthesized via this method, suggesting its adaptability for carboxylate derivatives .
- Substituent Introduction : The pyrrolidine moiety can be introduced via nucleophilic substitution or palladium-catalyzed coupling. A related patent describes using methyl 4,5-difluoro-2-((3-(pyrrolidin-1-yl)propyl)amino)-1H-benzo[d]imidazole-7-carboxylate as a precursor, highlighting the role of amine-pyrrolidine coupling .
Basic: How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
- HPLC : Use reverse-phase chromatography with UV detection (λ ~250–300 nm for thiophene absorption).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M⁻]⁻ for sodium carboxylate).
Spectral data from analogous compounds, such as methyl 5-(tert-butyl)-3-[(2,2-dicyanovinyl)amino]thiophene-2-carboxylate, provides benchmarks for validation .
Advanced: What strategies optimize the introduction of the 3-(dimethylamino)pyrrolidin-1-yl group into the thiophene ring?
- Heterocyclic Coupling : Use Buchwald-Hartwig amination or Ullmann coupling to attach the pyrrolidine group. A patent example demonstrates palladium-catalyzed coupling of boronic acids to thiophene derivatives, applicable for aryl-pyrrolidine linkages .
- Protection/Deprotection : Protect the pyrrolidine’s tertiary amine with tert-butyloxycarbonyl (Boc) during synthesis to prevent side reactions. Lithium salts of similar compounds (e.g., lithium 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate) illustrate this approach .
Advanced: How does the sodium carboxylate group impact the compound’s physicochemical properties?
- Solubility : The sodium salt enhances aqueous solubility compared to the free acid or ester forms, critical for in vitro assays. For instance, sodium salts of thiophene carboxamides are prioritized in pharmacokinetic studies due to improved bioavailability .
- Stability : Monitor pH-dependent carboxylate ionization (pKa ~4–5) to avoid precipitation in biological buffers.
Advanced: Are there known biological targets or activities associated with this compound’s structural motifs?
- Kinase Inhibition : The pyrrolidine-dimethylamino group is a common pharmacophore in kinase inhibitors. A patent describes TRK kinase inhibitors with pyrrolidine-thiophene hybrids, suggesting potential anticancer applications .
- EGFR/HER2 Targeting : Analogous compounds, such as Sunvozertinib, incorporate dimethylamino-pyrrolidine moieties to modulate tyrosine kinase activity, indicating structure-activity relationship (SAR) relevance .
Basic: What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (aligns with SDS guidelines for structurally related pyrrolidinones) .
Advanced: How can computational modeling predict this compound’s reactivity or target interactions?
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase domains (e.g., TRK or EGFR). A study on 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one employed similar methods to validate binding modes .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for derivatization.
Advanced: What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Catalyst Selection : Use chiral catalysts (e.g., Pd(PPh₃)₄) to preserve stereochemistry during coupling steps, as seen in palladium-mediated syntheses of thiophene derivatives .
- Purification : Optimize column chromatography or recrystallization to isolate enantiopure products. A patent highlights the use of tert-butyloxycarbonyl (Boc) protection to simplify purification of pyrrolidine-containing intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?
- FT-IR : Track carboxylate C=O stretches (~1600 cm⁻¹) and amine N-H bends (~3300 cm⁻¹).
- UV-Vis : Monitor degradation via absorbance shifts in aqueous solutions (e.g., λmax ~270 nm for thiophene).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to identify context-dependent effects.
- Metabolite Profiling : Use LC-MS to detect degradation products that may skew activity readings. A study on 5-methyl-2-(4-pyridinyl)-1H-indole derivatives employed metabolite identification to clarify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
